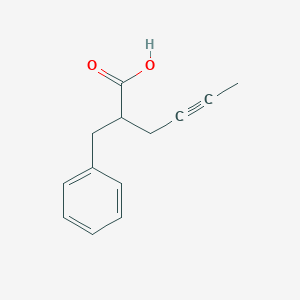
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a Boc-protected amine group at the 1-position, an allyl group at the 2-position, and an amine group at the 4-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, which is crucial for its reactivity and interaction with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Boc Protection: The amine group at the 1-position is protected using Boc anhydride in the presence of a base like triethylamine.
Allylation: The allyl group is introduced at the 2-position through a nucleophilic substitution reaction using an allyl halide.
Amine Introduction: The amine group at the 4-position is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.
化学反应分析
Types of Reactions
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to modify the allyl group or reduce the Boc-protected amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used for epoxidation of the allyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is studied for its potential as a bioactive molecule, interacting with enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
作用机制
The mechanism of action of tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under physiological conditions, allowing the free amine to interact with biological targets. The allyl group can participate in covalent bonding with nucleophilic sites on proteins, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2S,4S)-1-Boc-2-allyl-4-hydroxyproline: Similar structure but with a hydroxyl group instead of an amine at the 4-position.
(2S,4S)-1-Boc-2-allyl-4-methoxyproline: Contains a methoxy group at the 4-position.
(2S,4S)-1-Boc-2-allyl-4-aminopiperidine: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of both Boc-protected and free amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
tert-butyl (2S,4S)-4-amino-2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-5-6-10-7-9(13)8-14(10)11(15)16-12(2,3)4/h5,9-10H,1,6-8,13H2,2-4H3/t9-,10-/m0/s1 |
InChI 键 |
ZJOUDYQODAOVGR-UWVGGRQHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CC=C)N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC=C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8290964.png)
![3-bromo-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8290967.png)







![Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate](/img/structure/B8291037.png)


